methyl 3-{[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate
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Overview
Description
Methyl 3-{[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound with a unique structure that includes a pyrazole ring, chlorinated phenyl groups, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Nitration and Reduction: The acylated product undergoes nitration followed by reduction to introduce amino groups.
Pyrazole Formation: The amino groups react with hydrazine to form the pyrazole ring.
Esterification: The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, particularly at the chlorinated phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 3-{[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-{[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-3-methylbenzoate: A simpler compound with similar structural features but lacking the pyrazole ring.
Methyl 3,4-bis(bromomethyl)benzoate: Another related compound with brominated methyl groups instead of the pyrazole ring.
Uniqueness
Methyl 3-{[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to its complex structure, which includes multiple functional groups and a pyrazole ring
Properties
Molecular Formula |
C26H23ClN2O4 |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
methyl 3-[[4-chloro-3,5-bis(4-methoxyphenyl)pyrazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C26H23ClN2O4/c1-31-21-11-7-18(8-12-21)24-23(27)25(19-9-13-22(32-2)14-10-19)29(28-24)16-17-5-4-6-20(15-17)26(30)33-3/h4-15H,16H2,1-3H3 |
InChI Key |
WTOBNSUJAWWRSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)C(=O)OC)C4=CC=C(C=C4)OC)Cl |
Origin of Product |
United States |
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